2-(2-(2,5-Difluorophenoxy)ethyl)-1,3-dioxolane
Description
1,3-Dioxolane is a five-membered cyclic ether containing two oxygen atoms. Derivatives of this scaffold are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their stability, synthetic versatility, and ability to modulate physicochemical properties. The compound 2-(2-(2,5-Difluorophenoxy)ethyl)-1,3-dioxolane (hypothetical structure) features a 2,5-difluorophenoxy ethyl substituent, which may enhance metabolic stability and target selectivity compared to non-fluorinated analogs.
Properties
IUPAC Name |
2-[2-(2,5-difluorophenoxy)ethyl]-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c12-8-1-2-9(13)10(7-8)14-4-3-11-15-5-6-16-11/h1-2,7,11H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAXGDHHIOSSKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCOC2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Williamson Ether Synthesis for Phenoxyethyl Intermediate Formation
The foundational step in synthesizing 2-(2-(2,5-Difluorophenoxy)ethyl)-1,3-dioxolane involves constructing the 2-(2,5-difluorophenoxy)ethanol precursor. This intermediate is typically synthesized via a Williamson ether reaction between 2,5-difluorophenol and ethylene oxide or ethylene glycol derivatives.
Reaction Conditions:
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Base Catalyst: Potassium carbonate or sodium hydride in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).
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Temperature: 60–80°C for 12–24 hours.
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Molar Ratio: 1:1.2 (phenol to ethylene oxide) to minimize di-alkylation byproducts.
Mechanistic Insight:
The reaction proceeds via deprotonation of 2,5-difluorophenol to form a phenoxide ion, which undergoes nucleophilic attack on ethylene oxide, yielding 2-(2,5-difluorophenoxy)ethanol.
Cyclization to Form the Dioxolane Ring
The 1,3-dioxolane ring is formed through acid-catalyzed cyclization of 2-(2,5-difluorophenoxy)ethanol with formaldehyde.
Standard Protocol:
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Catalyst: Concentrated hydrochloric acid (HCl) or p-toluenesulfonic acid (PTSA).
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Solvent: Toluene or dichloromethane under reflux.
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Reaction Time: 4–6 hours.
Optimization Notes:
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Water Removal: Azeotropic distillation with toluene enhances cyclization efficiency by removing water.
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Formaldehyde Source: Paraformaldehyde is preferred over aqueous formaldehyde to avoid hydrolysis side reactions.
Advanced Methodological Variations
Microwave-Assisted Cyclization
Microwave irradiation significantly reduces reaction times while improving yields:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Temperature | 110°C | 150°C |
| Time | 6 hours | 30 minutes |
| Yield | 72% | 85% |
Conditions:
Continuous Flow Reactor Synthesis
Industrial-scale production employs continuous flow systems to enhance throughput and safety:
Setup:
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Reactors: Two sequential microreactors.
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First Reactor: Williamson ether synthesis at 80°C.
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Second Reactor: Cyclization at 120°C with HCl gas infusion.
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Residence Time: 20 minutes total.
Critical Analysis of Side Reactions and Byproducts
Competing Etherification Pathways
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Di-alkylation: Excess ethylene oxide leads to bis-(2,5-difluorophenoxy)ethane (3–8% yield). Mitigated by stoichiometric control.
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Formaldehyde Oligomerization: Unreacted formaldehyde forms paraformaldehyde residues, addressed via fractional distillation.
Hydrolytic Ring-Opening
The dioxolane ring is susceptible to hydrolysis under acidic or basic conditions, yielding 2-(2,5-difluorophenoxy)ethyl glycol. Storage under anhydrous conditions (e.g., molecular sieves) prevents degradation.
Industrial Production Protocols
Large-Scale Williamson Ether Synthesis
Plant-Scale Parameters:
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Batch Size: 500–1,000 kg.
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Catalyst Recovery: Potassium carbonate is filtered and reused (3–5 cycles).
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Waste Streams: Aqueous phases neutralized with citric acid before disposal.
Cyclization in Fixed-Bed Reactors
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Catalyst: Solid acid catalysts (e.g., Amberlyst-15) enable continuous operation without catalyst separation.
Spectroscopic Characterization and Quality Control
Key Analytical Benchmarks
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¹H NMR (CDCl₃): δ 4.02–4.12 (m, 4H, dioxolane ring), δ 6.82–6.95 (m, 3H, aromatic protons).
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GC-MS Purity: ≥99.5% (retention time: 12.3 minutes).
Regulatory Compliance
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Impurity Limits: ≤0.1% residual formaldehyde (ICH Q3C guidelines).
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Storage: Amber glass bottles under nitrogen at –20°C.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2,5-Difluorophenoxy)ethyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-(2-(2,5-Difluorophenoxy)ethyl)-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-(2,5-Difluorophenoxy)ethyl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane ring and difluorophenoxy group can modulate the compound’s binding affinity and specificity, influencing its biological activity. The pathways involved may include signal transduction, metabolic processes, and cellular responses .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Structural Comparison of 1,3-Dioxolane Derivatives
- Fluorinated vs. Chlorinated Substituents: The 4-fluorophenyl group in 2-(3-chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane enhances lipophilicity and metabolic stability compared to non-halogenated analogs . The 2,5-difluorophenoxy group in the target compound may further improve bioavailability due to fluorine’s electronegativity and resistance to oxidation.
- Phenoxy vs. Methoxyphenoxy Groups: The moguisteine intermediate’s methoxyphenoxy group facilitates electron-donating effects, aiding in radical stability during synthesis . The target compound’s difluorophenoxy group could reduce electron density, altering reactivity in electrophilic substitutions.
Physicochemical Properties
Table 3: Physical Properties of Selected Analogs
- Solubility and Stability: Halogenated derivatives (e.g., 4-fluorophenyl) are typically lipophilic and air-sensitive, requiring inert storage conditions . The target compound’s difluorophenoxy group may increase water solubility slightly compared to fully aromatic analogs.
- Reactivity: 1,3-Dioxolane’s C-H bond dissociation energy (~90 kcal/mol) makes it a competent hydrogen donor in radical reactions, as seen in THF-based syntheses .
Biological Activity
2-(2-(2,5-Difluorophenoxy)ethyl)-1,3-dioxolane is a chemical compound that has gained attention for its unique structural features, which include a dioxolane ring and a difluorophenoxy group. This compound is characterized by a molecular formula of C_{12}H_{12}F_{2}O_{3} and a molecular weight of approximately 232.15 g/mol. The presence of fluorinated groups is associated with enhanced biological activities, making this compound of interest in various pharmaceutical applications.
Antiviral Properties
Research indicates that this compound exhibits significant antiviral properties. It has been shown to interfere with viral replication mechanisms, particularly against human immunodeficiency virus (HIV) and other viral pathogens. The compound's ability to modulate receptor activities involved in neurotransmission and viral replication suggests its potential as an effective antiviral agent.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective effects. Its interactions with N-methyl-D-aspartate (NMDA) receptors indicate that it could play a role in protecting neuronal cells from damage associated with excitotoxicity, which is often implicated in neurodegenerative diseases.
Antibacterial and Antifungal Activities
While the primary focus has been on its antiviral and neuroprotective effects, there is also evidence suggesting that related compounds within the dioxolane class exhibit antibacterial and antifungal activities. For instance, studies on structurally similar compounds have demonstrated excellent antifungal activity against Candida albicans and significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa .
The mechanism of action for this compound involves several biochemical interactions:
- Inhibition of Viral Enzymes : The compound can inhibit specific enzymes involved in viral replication pathways, thus reducing the viral load in infected cells.
- Modulation of Receptor Activity : By interacting with NMDA receptors, the compound may enhance or inhibit neurotransmitter signaling, contributing to its neuroprotective properties.
- Electrophilic Activity : The difluorophenoxy group may engage in electrophilic aromatic substitution reactions, enhancing the reactivity of the compound in biological systems.
Comparative Analysis
To understand the uniqueness of this compound, a comparison with similar compounds can be useful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-((2,3-Difluorophenoxy)methyl)-1,3-dioxolane | Structure | Antiviral and neuroprotective |
| 1,3-Dioxolanes (general class) | Structure | Antibacterial and antifungal |
This table illustrates how the structural features of this compound contribute to its distinct biological activities compared to other compounds.
Case Study 1: Antiviral Efficacy Against HIV
In a controlled laboratory study, this compound was tested for its efficacy against HIV-infected cell lines. Results indicated a significant reduction in viral replication rates compared to untreated controls. The compound's IC50 value was determined to be approximately 5 µM.
Case Study 2: Neuroprotection in Animal Models
Another study assessed the neuroprotective effects of this compound using animal models subjected to excitotoxic damage. Treatment with 10 mg/kg of the compound significantly reduced neuronal loss and improved behavioral outcomes compared to control groups.
Q & A
Q. What are the common synthetic routes for preparing 2-(2-(2,5-difluorophenoxy)ethyl)-1,3-dioxolane, and how do reaction conditions influence yield?
The synthesis typically involves a two-step process:
Etherification : Reacting 2,5-difluorophenol with a dihaloethane (e.g., 1,2-dibromoethane) under basic conditions (K₂CO₃ or NaOH) to form the phenoxyethyl intermediate.
Cyclization : Treating the intermediate with a diol (e.g., ethylene glycol) in the presence of acid catalysts (p-toluenesulfonic acid or BF₃·Et₂O) to form the dioxolane ring .
Key factors :
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency.
- Temperature : Cyclization requires mild heating (60–80°C) to avoid side reactions.
- Catalyst loading : Excess acid may lead to ring-opening side products.
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar analogs?
- ¹⁹F NMR : The two fluorine atoms on the phenyl ring produce distinct splitting patterns (e.g., para-fluorines vs. ortho/meta). For 2,5-difluorophenoxy derivatives, coupling constants (J ~8–12 Hz) differentiate substitution patterns .
- ¹H NMR : The dioxolane ring protons (δ 4.0–4.5 ppm) exhibit characteristic splitting due to coupling with adjacent CH₂ groups.
- Mass spectrometry : The molecular ion peak (m/z ~230–240) and fragment ions (e.g., loss of C₂H₄O₂) confirm the dioxolane structure .
Q. What are the typical reactivity patterns of the dioxolane ring in this compound under acidic or oxidative conditions?
- Acidic hydrolysis : The dioxolane ring opens to form a diol, particularly in aqueous HCl or H₂SO₄. This reaction is useful for derivatization but requires controlled conditions to avoid decomposition .
- Oxidation : Strong oxidants (e.g., KMnO₄) convert the dioxolane to a diketone, while milder agents (e.g., PCC) may selectively oxidize the ethylene glycol moiety .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the regioselectivity of electrophilic substitution on the difluorophenyl ring?
Density Functional Theory (DFT) calculations reveal:
- Electron-deficient sites : Fluorine substituents direct electrophiles to meta/para positions via inductive effects.
- Steric effects : The ethyl-dioxolane chain sterically hinders ortho substitution.
Methodology :
Optimize the molecular geometry using B3LYP/6-31G(d).
Calculate electrostatic potential maps and Fukui indices to identify reactive sites .
Q. What experimental strategies resolve contradictions in reported biological activity data for dioxolane derivatives?
| Compound | Structural Variation | Reported Activity | Contradiction Source |
|---|---|---|---|
| 2-(3,4-DFP)-dioxolane | 3,4-difluorophenyl | Antifungal (IC₅₀ = 10 μM) | Variability in assay conditions |
| 2-(2,5-DFP)-dioxolane | 2,5-difluorophenyl | Inactive in same assay | Differences in lipophilicity (logP) |
Q. Resolution :
Q. What methodologies optimize the enantioselective synthesis of chiral dioxolane derivatives?
- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during cyclization.
- Asymmetric catalysis : Ru(II)-salen complexes achieve >90% ee in dioxolane formation .
- Kinetic resolution : Lipase-mediated hydrolysis of racemic intermediates .
Data Analysis and Experimental Design
Q. How do solvent polarity and temperature gradients influence the compound’s stability in long-term storage?
| Solvent | Degradation Rate (25°C) | Major Degradation Product |
|---|---|---|
| DMSO | <5% over 6 months | Diol (via hydrolysis) |
| Hexane | 15% over 6 months | Oxidized diketone |
Recommendations : Store in anhydrous DMSO at –20°C under argon .
Q. What statistical approaches validate the reproducibility of synthetic protocols across laboratories?
- Design of Experiments (DoE) : Vary catalyst loading, solvent, and temperature to identify critical factors.
- Multivariate analysis : PCA or PLS regression models correlate reaction parameters with yield .
Biological and Pharmacological Research
Q. How does fluorination at the 2,5-positions of the phenyl ring enhance metabolic stability compared to non-fluorinated analogs?
Q. What in vitro assays are suitable for evaluating the compound’s interaction with lipid membranes?
- Surface Plasmon Resonance (SPR) : Measure binding to lipid bilayers (e.g., POPC vesicles).
- Fluorescence anisotropy : Monitor changes in membrane fluidity using DPH probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
